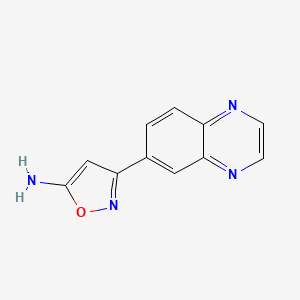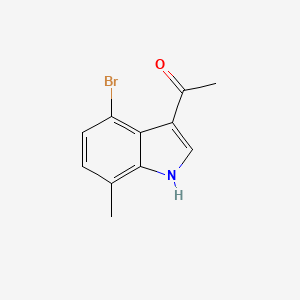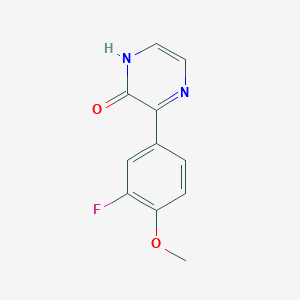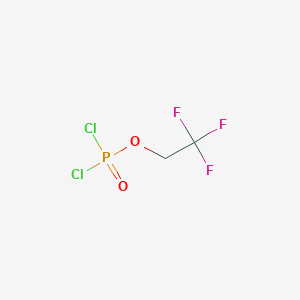
5-Amino-3-(6-quinoxalinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD17234236” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD17234236” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “MFCD17234236” is scaled up to meet demand. This involves the use of large-scale reactors and automated systems to ensure consistent quality and efficiency. The industrial process may also include additional steps for quality control and environmental management to minimize waste and ensure compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “MFCD17234236” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to reduced products.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD17234236” typically require specific reagents and conditions to proceed efficiently. For example:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Catalysts: Such as palladium on carbon or platinum, are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
The compound “MFCD17234236” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of “MFCD17234236”, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of materials and chemicals, where its unique properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism by which “MFCD17234236” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact mechanism of action depends on the specific context in which the compound is used and the nature of its interactions with other molecules.
Propriétés
Formule moléculaire |
C11H8N4O |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
3-quinoxalin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N4O/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,12H2 |
Clé InChI |
ZNYGYZPGTVFJPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C=C1C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)




![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
